molecular formula C9H6BrNO2 B3059288 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- CAS No. 96576-19-1

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-

Cat. No.: B3059288
CAS No.: 96576-19-1
M. Wt: 240.05 g/mol
InChI Key: GASOZNVGQUNKEA-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- is a bicyclic aromatic compound featuring a 1,4-benzodioxin core saturated at positions 2 and 3 (2,3-dihydro). The structure includes a bromine atom and a cyano (-CN) group attached to the same carbon (position 2), resulting in a molecular formula of C₉H₆BrNO₂ and a molecular weight of 256.05 g/mol (calculated). This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly in nucleophilic substitution reactions or as a precursor for bioactive molecules .

Properties

IUPAC Name

3-bromo-2H-1,4-benzodioxine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-9(5-11)6-12-7-3-1-2-4-8(7)13-9/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASOZNVGQUNKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)(C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60536653
Record name 2-Bromo-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96576-19-1
Record name 2-Bromo-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60536653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The geminal substitution pattern at the 2-position necessitates a synthetic route that accommodates simultaneous or sequential introduction of bromine and cyano groups. Retrosynthetic disconnection suggests two plausible approaches:

  • Ring Construction with Pre-installed Substituents : Building the 2,3-dihydro-1,4-benzodioxin framework from a diol precursor containing bromine and cyano groups.
  • Post-functionalization of a Benzodioxin Intermediate : Introducing bromine and cyano groups onto a preformed 2,3-dihydro-1,4-benzodioxin scaffold.

Both strategies require optimization of reaction conditions to address steric and electronic challenges posed by the geminal substituents.

Preparation Methods

Cyclization of Substituted Diol Precursors

A viable route involves cyclization of 2-bromo-2-cyano-1,2-dihydroxybenzene derivatives. This method parallels the synthesis of 2,3-dihydro-1,4-benzodioxin amines reported in the literature.

Procedure:
  • Synthesis of 2-Bromo-2-cyano-1,2-dihydroxybenzene :

    • React catechol with cyanogen bromide (BrCN) in the presence of a Lewis acid (e.g., AlCl₃) to introduce cyano and bromine groups.
    • Conditions : Dichloromethane, 0–5°C, 12 hours.
    • Yield : ~45% (theoretical).
  • Ring Formation :

    • Treat the diol with 1,2-dibromoethane in basic conditions (K₂CO₃) to facilitate nucleophilic substitution and cyclization.
    • Conditions : Dimethylformamide (DMF), 80°C, 6 hours.
    • Yield : ~60% (theoretical).
Challenges:
  • Competing side reactions due to the reactivity of geminal bromine and cyano groups.
  • Low regioselectivity during cyclization.

Bromination of 2-Cyano-2,3-dihydro-1,4-benzodioxin

This approach involves brominating a preformed 2-cyano-2,3-dihydro-1,4-benzodioxin intermediate. The method is analogous to the bromination of ethanol derivatives described in sulfonamide syntheses.

Procedure:
  • Synthesis of 2-Cyano-2,3-dihydro-1,4-benzodioxin :

    • React 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with ammonia to yield the amide.
    • Dehydrate the amide using phosphorus oxychloride (POCl₃) to obtain the nitrile.
    • Conditions : Toluene, reflux, 8 hours.
    • Yield : ~50% (theoretical).
  • Radical Bromination :

    • Use N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to introduce bromine at the 2-position.
    • Conditions : Carbon tetrachloride (CCl₄), 70°C, 4 hours.
    • Yield : ~55% (theoretical).
Challenges:
  • Over-bromination or side reactions at adjacent positions.
  • Sensitivity of the cyano group to radical conditions.

Nucleophilic Substitution on a Geminal Dibromide Intermediate

Replacing one bromine atom in 2,2-dibromo-2,3-dihydro-1,4-benzodioxin with a cyano group offers a stepwise route.

Procedure:
  • Synthesis of 2,2-Dibromo-2,3-dihydro-1,4-benzodioxin :

    • Brominate 2,3-dihydro-1,4-benzodioxin using excess bromine (Br₂) in acetic acid.
    • Conditions : Room temperature, 24 hours.
    • Yield : ~70% (theoretical).
  • Cyanide Substitution :

    • React the dibromide with copper(I) cyanide (CuCN) in a polar aprotic solvent.
    • Conditions : Dimethyl sulfoxide (DMSO), 120°C, 10 hours.
    • Yield : ~40% (theoretical).
Challenges:
  • Competing elimination reactions.
  • Limited solubility of CuCN in organic solvents.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Efficiency Scalability
Cyclization of Diols Direct incorporation of substituents Low regioselectivity, multi-step process Moderate Limited
Bromination of Nitriles Utilizes established bromination protocols Radical sensitivity, over-bromination Moderate Moderate
Geminal Dibromide Route Stepwise functionalization Elimination side reactions Low Not industrially viable

Optimization Strategies

Solvent and Temperature Effects

  • Cyclization Reactions : Higher yields are achieved in DMF at 80°C due to improved solubility of intermediates.
  • Radical Bromination : Non-polar solvents like CCl₄ minimize side reactions but require longer reaction times.

Catalytic Enhancements

  • Lewis Acid Catalysis : Employing ZnCl₂ during cyclization improves ring-closure efficiency by 15–20%.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances cyanide substitution in geminal dibromides.

Analytical Characterization

Critical data for verifying successful synthesis include:

  • FTIR : Peaks at ~2,250 cm⁻¹ (C≡N stretch) and ~600 cm⁻¹ (C-Br stretch).
  • ¹H NMR : Absence of protons at the 2-position confirms geminal substitution.
  • Elemental Analysis : Expected %C: 45.8, %H: 2.5, %N: 5.3, %Br: 30.4.

Industrial and Environmental Considerations

  • Waste Management : Bromination reactions generate HBr, requiring neutralization with NaOH scrubbing.
  • Green Chemistry Alternatives : Microwave-assisted synthesis reduces reaction times by 50% while improving yields.

Chemical Reactions Analysis

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, and various oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbonitrile group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- C₉H₆BrNO₂ 256.05 -Br, -CN at C2 High electrophilicity due to electron-withdrawing groups; potential for SN2 reactions.
2,3-Dihydro-1,4-benzodioxin-2-carbonitrile (Compound 3) C₉H₇NO₂ 161.16 -CN at C2 Lower reactivity compared to brominated analog; used in enzymatic studies .
Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate C₁₀H₁₀O₄ 194.18 -COOCH₃ at C2 Ester group enhances solubility; precursor for polymer chemistry .
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile C₉H₈N₂O 160.18 -CN at C2, N in ring Benzoxazine core enables hydrogen bonding; explored in CNS drug design .
(2R)-6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-methanol C₉H₉BrO₃ 257.07 -Br at C6, -CH₂OH at C2 Chiral center (R-configuration); potential for asymmetric synthesis .

Biological Activity

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- is an organic compound recognized for its unique structural features and potential biological activities. This compound, with the molecular formula C₉H₆BrNO₂, is derived from 1,4-benzodioxin and is notable for the presence of a bromine atom and a carbonitrile group. Understanding its biological activity is crucial for its application in medicinal chemistry and material science.

The synthesis of 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- typically involves bromination of 1,4-benzodioxin-2-carbonitrile under controlled conditions to ensure selective bromination at the desired position. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction reactions. These reactions allow for the modification of the compound to enhance its biological activity or alter its properties for specific applications .

The biological activity of this compound is largely influenced by its molecular structure. The bromine atom and the carbonitrile group can affect its interaction with biological targets such as enzymes and receptors. For instance, it may modulate enzyme activity or receptor binding affinity, which is critical in drug design .

Medicinal Chemistry Applications

1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- has shown promise in various medicinal chemistry applications:

  • Anticancer Properties : Preliminary studies suggest that derivatives of benzodioxin compounds exhibit anticancer activity by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

A study focusing on similar benzodioxin derivatives reported significant antibacterial activity against various strains of bacteria. The derivatives demonstrated efficacy by inhibiting bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Comparative Analysis

To better understand the unique biological properties of 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
1,4-Benzodioxin-2-carbonitrile Lacks bromine atomLimited reactivity
1,4-Benzodioxin-2-methanol Contains hydroxymethyl groupVaries in reactivity
1,4-Benzodioxin-2-carboxylic acid Features a carboxylic acid groupDifferent types of reactions

This comparison highlights how the presence of the bromine atom in 1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro- enhances its reactivity and potential biological activities compared to its analogs.

Research Findings

Recent research has focused on the transformation and cytotoxicity of halogenated benzodioxins in environmental contexts. For example, studies have shown that certain halobenzoquinones derived from benzodioxins exhibit high cytotoxicity towards human cells when formed as disinfection byproducts in drinking water . This raises concerns about their environmental impact but also underscores their potential utility in targeted therapeutic applications.

Q & A

Q. What are the foundational synthetic routes for preparing 2-bromo-2,3-dihydro-1,4-benzodioxin-2-carbonitrile?

Methodological Answer: The compound can be synthesized via substitution reactions or cyclization strategies. For example:

  • Heating 2H-1,4-benzothiazin-3-(4H)-one derivatives with diphosphorus pentasulfide (P₂S₅) in 1,4-dioxane yields thione intermediates, which can undergo further substitution with bromine-containing reagents .
  • Direct bromination of 2,3-dihydro-1,4-benzodioxin precursors using bromine or bromine donors (e.g., NBS) under controlled conditions is another route .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Use HMBC (Heteronuclear Multiple Bond Correlation) NMR to resolve regioisomeric ambiguities, particularly for distinguishing substituent positions on the benzodioxin core .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS (as referenced in NIST data) provides molecular weight and fragmentation patterns for validation .

Q. What solvents and reaction conditions optimize its stability during synthesis?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents like 1,4-dioxane or THF are preferred for reactions involving sulfurizing agents (e.g., P₂S₅) due to their inertness and ability to stabilize intermediates .
  • Temperature Control: Maintain temperatures between 60–100°C to prevent decomposition of reactive intermediates (e.g., thiones) .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns of 2-bromo-2,3-dihydro-1,4-benzodioxin-2-carbonitrile?

Methodological Answer:

  • DFT Calculations: Use density functional theory (DFT) to map electron density distributions, identifying nucleophilic/electrophilic sites. PubChem-derived InChI keys (e.g., SHWYVMLCUBGVGT-UHFFFAOYSA-N) enable precise molecular input for simulations .
  • Reactivity Studies: Compare computational results with experimental data from substitution reactions (e.g., lithiation followed by epoxide addition) to validate predictions .

Q. What strategies differentiate regioisomers in brominated benzodioxin derivatives?

Methodological Answer:

  • HMBC NMR: Correlate long-range coupling between protons and carbons to resolve positional isomers. For example, methyl 8-bromo- and 5-bromo-1,4-benzodioxane-2-carboxylate regioisomers were unambiguously identified using HMBC .
  • X-ray Crystallography: Single-crystal analysis provides definitive structural confirmation, though it requires high-purity samples .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination: The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with amines. Optimize catalyst systems (e.g., Pd(OAc)₂/XPhos) and base (Cs₂CO₃) for C–N bond formation .
  • Suzuki-Miyaura Coupling: Use arylboronic acids and Pd catalysts to substitute bromine with aryl groups. Monitor steric effects from the dihydrobenzodioxin ring .

Q. What are the challenges in analyzing decomposition products under thermal stress?

Methodological Answer:

  • TGA-MS: Thermogravimetric analysis coupled with mass spectrometry identifies volatile decomposition products (e.g., CO, NOₓ) under controlled heating .
  • Stability Testing: Store samples in inert atmospheres (N₂/Ar) and avoid prolonged exposure to light or moisture to mitigate degradation .

Q. How can researchers design derivatives to modulate electronic properties for pharmaceutical applications?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Introduce nitriles or fluorinated substituents to enhance electrophilicity, as seen in benzodiazepine derivatives .
  • Structure-Activity Relationship (SAR): Systematically vary substituents on the benzodioxin core and evaluate biological activity (e.g., receptor binding assays) .

Q. What analytical workflows validate purity for high-impact publication standards?

Methodological Answer:

  • HPLC-PDA/ELSD: Use reverse-phase HPLC with photodiode array (PDA) or evaporative light scattering detectors (ELSD) to quantify impurities (<0.1%) .
  • Elemental Analysis: Confirm stoichiometric ratios of C, H, N, and Br to ensure synthetic accuracy .

Q. How do solvent polarity and steric effects influence cycloaddition reactions with dienophiles?

Methodological Answer:

  • Diels-Alder Reactions: Use low-polarity solvents (e.g., toluene) to favor π-π interactions between the benzodioxin core and dienophiles. Steric hindrance from the bromine atom may slow reaction kinetics .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or NMR to optimize solvent and temperature conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-
Reactant of Route 2
1,4-Benzodioxin-2-carbonitrile, 2-bromo-2,3-dihydro-

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